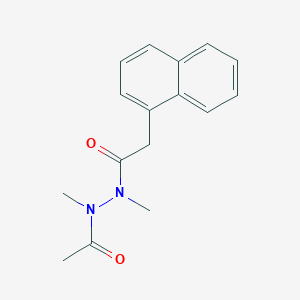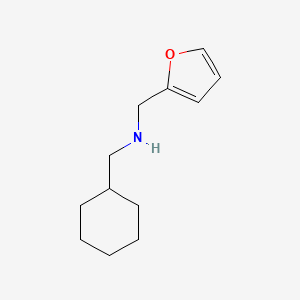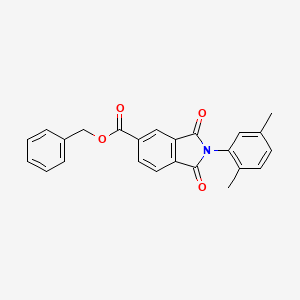
N'-acetyl-N,N'-dimethyl-2-(naphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-acetyl-N,N’-dimethyl-2-(naphthalen-1-yl)acetohydrazide is an organic compound with the molecular formula C14H16N2O2 It is a derivative of hydrazide, featuring a naphthalene ring, which is known for its aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-acetyl-N,N’-dimethyl-2-(naphthalen-1-yl)acetohydrazide can be synthesized through a multi-step process involving the reaction of naphthalene derivatives with hydrazine and acetylation agents. One common method involves the reaction of naphthalene-1-carboxylic acid with hydrazine hydrate to form naphthalene-1-carbohydrazide. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of N’-acetyl-N,N’-dimethyl-2-(naphthalen-1-yl)acetohydrazide typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-N,N’-dimethyl-2-(naphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the hydrazide group into amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthalene-1,2-dione derivatives.
Reduction: Naphthalene-1-amine derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
N’-acetyl-N,N’-dimethyl-2-(naphthalen-1-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-acetyl-N,N’-dimethyl-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The naphthalene ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1-carbohydrazide
- Naphthalene-1-acetic acid
- Naphthalene-1-amine
Uniqueness
N’-acetyl-N,N’-dimethyl-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and dimethyl groups on the hydrazide moiety enhances its stability and potential interactions with biological targets, setting it apart from other naphthalene derivatives.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N'-acetyl-N,N'-dimethyl-2-naphthalen-1-ylacetohydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-12(19)17(2)18(3)16(20)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11H2,1-3H3 |
InChI Key |
JVDMUNKNYOAPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)N(C)C(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12482707.png)
![Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B12482712.png)

![Potassium {4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}(pentanoyl)azanide](/img/structure/B12482716.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B12482730.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12482735.png)

![Propyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate](/img/structure/B12482740.png)
![2-[(E)-(4'-chlorobiphenyl-4-yl)diazenyl]-1-methyl-1H-pyrrole](/img/structure/B12482742.png)
![3-hydroxy-7,7-dimethyl-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12482746.png)
![3-hydroxy-4-[4-(propan-2-yl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12482747.png)
![9-(6-nitro-1,3-benzodioxol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12482748.png)
![2-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)-N,N-diethylbenzamide](/img/structure/B12482750.png)
![Methyl 3-(pentanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482755.png)
